Imidazo[1,5-a]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLZCHVUOJPFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285983 | |
| Record name | Imidazo[1,5-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141912-72-3 | |
| Record name | Imidazo[1,5-a]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141912-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The Ritter-type reaction has emerged as a robust method for synthesizing imidazo[1,5-a]pyridine-5-carbonitrile. In a landmark study, benzylic alcohols were converted to benzylic cations using Bi(OTf)₃ and para-toluenesulfonic acid (p-TsOH·H₂O) as dual catalysts. The carbocation intermediate undergoes nucleophilic attack by nitriles, forming a nitrilium ion that cyclizes intramolecularly with the pyridine ring (Scheme 1). Rearomatization yields the target compound, while competing hydrolysis pathways generate minor byproducts.
Optimization experiments revealed that Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) in dichloroethane (DCE) at 150°C for 12 hours provided optimal yields (75–95%). The reaction tolerated electron-donating and electron-withdrawing substituents on both the benzylic alcohol and nitrile components.
Substrate Scope and Limitations
Table 1 summarizes the substrate scope for this method. Aryl nitriles with meta- and para-substituents (e.g., -OMe, -Br) achieved yields exceeding 80%, while sterically hindered ortho-substituted nitriles resulted in lower yields (33–55%). Alkyl nitriles, such as acetonitrile, also performed well, underscoring the method’s versatility. However, iodobenzonitrile derivatives exhibited diminished reactivity due to potential catalyst poisoning by iodide ions.
Table 1: Substrate Scope of Ritter-Type Reactions for this compound Synthesis
| Substrate Type | Example | Yield (%) | Reference |
|---|---|---|---|
| para-Methoxybenzonitrile | 3t | 75 | |
| para-Bromobenzonitrile | 3u | 86 | |
| Naphthalenenitrile | 3w | 95 | |
| para-Iodobenzonitrile | 3v | 33 |
Cyclocondensation Using Thiophosgene and Triphosgene
One-Pot Synthesis from Aminomethylpyridines
A scalable route involves the cyclocondensation of (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine with thiophosgene or triphosgene. In dichloromethane (DCM) at 0°C, sodium hydrogen carbonate facilitates the formation of a thioimidate intermediate, which cyclizes to yield 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol (Fig. 1). Optimized conditions (1.08 equiv thiophosgene, 4-hour reaction time) achieved an 80% yield on a 100g scale, demonstrating industrial viability.
Tautomerization and Functionalization
The product exists in equilibrium between thiol (6A ) and thione (6B ) tautomers, as confirmed by ¹H NMR. Oxidation with hydrogen peroxide converts the thiol to a sulfonic acid, while alkylation with methyl iodide yields thioether derivatives. These transformations expand the utility of the base structure for further derivatization.
Table 2: Optimization of Cyclocondensation Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophosgene (1.08 eq) | DCM | 0 | 80 | |
| Triphosgene (0.7 eq) | DCM | 25 | 72 | |
| Thiophosgene (1.1 eq) | Acetone | -15 | 30 |
Microwave-Assisted Cyclocondensation
Enhanced Reaction Kinetics
Microwave irradiation significantly accelerates cyclocondensation reactions by enabling rapid and uniform heating. A protocol using 2-aminomethylpyridines and 1,1-dibromo-1-alkenes under microwave conditions (150°C, 20 minutes) achieved yields of 70–85%. The method eliminates the need for transition-metal catalysts, reducing cost and purification steps.
Oxidative Cyclization of Propargylamines
Copper-Catalyzed Pathways
Oxidative cyclization of propargylamines using CuI (10 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant provides access to this compound derivatives. The reaction proceeds via a copper-acetylide intermediate, which undergoes cyclization and subsequent oxidation to afford the heterocycle. Yields range from 65–88%, depending on the substituent’s electronic nature.
Limitations and Byproduct Formation
Electron-donating groups on the propargylamine substrate led to increased byproduct formation via competing hydration pathways. Additionally, aryl propargylamines required higher temperatures (110°C) compared to alkyl derivatives (80°C).
Comparative Analysis of Synthetic Methods
Table 3: Advantages and Limitations of Key Preparation Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Ritter-Type Reaction | Broad substrate scope, high yields | High temperatures, expensive catalysts | Lab-scale synthesis |
| Thiophosgene Cyclocondensation | Scalable, no transition metals | Hazardous reagents, tautomerization | Industrial applications |
| Microwave-Assisted | Rapid, catalyst-free | Limited substrate diversity | High-throughput screening |
| Oxidative Cyclization | Mild conditions, functional group tolerance | Byproduct formation with electron donors | Medicinal chemistry |
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions. Its electron-deficient pyridine moiety reacts with dienes or nitrile oxides to form bicyclic or tricyclic derivatives. For example:
-
Diels-Alder Reactions : Reacts with 1,3-dienes under thermal conditions (150°C) to yield tetracyclic adducts with high regioselectivity .
-
Nitrile Oxide Cycloadditions : Forms isoxazoline-fused derivatives when treated with in situ-generated nitrile oxides (e.g., from chlorooximes).
Ritter-Type Reactions
Imidazo[1,5-a]pyridine-5-carbonitrile undergoes intermolecular Ritter reactions with nitriles under acidic catalysis:
-
Conditions : Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) in dichloroethane (DCE) at 150°C .
-
Outcome : Produces N-alkyl/aryl-substituted imidazo[1,5-a]pyridines in 65–93% yields (Table 1) .
Table 1: Ritter Reaction Yields with Varying Nitriles
| Nitrile Derivative | Yield (%) |
|---|---|
| Acetonitrile | 72 |
| Phenylacetonitrile | 85 |
| Allylnitrile | 65 |
Copper-Catalyzed Decarboxylative Cyclization
Copper(I) iodide facilitates reactions with α-amino acids:
-
Mechanism : Decarboxylation followed by C–N bond formation.
-
Example : Reaction with L-alanine yields 1,3-disubstituted imidazo[1,5-a]pyridines in 89% yield .
Iodine-Mediated Rearrangement
Treatment with iodine (6 equiv) in THF induces structural rearrangement:
-
Transformation : Converts imidazo[1,5-a]imidazoles to imidazo[1,5-a]pyrimidines via ring expansion .
Table 3: Rearrangement Efficiency with Iodine
| I₂ (equiv) | Solvent | Yield (%) |
|---|---|---|
| 2 | DCM | 31 |
| 6 | THF | 71 |
| 8 | THF | Traces |
Nucleophilic Substitution
The cyano group at the 5-position is susceptible to nucleophilic attack:
-
Ammonia Treatment : Forms imidazo[1,5-a]pyridine-5-carboxamides under basic conditions.
-
Hydrolysis : Concentrated HCl converts the cyano group to a carboxylic acid (>80% yield).
Scientific Research Applications
Pharmaceutical Applications
Imidazo[1,5-a]pyridine derivatives are recognized for their biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties. The compound has been investigated for its potential as:
- Anticancer Agents : Certain derivatives have shown promise as lead compounds in chemotherapy, particularly against breast cancer cell lines such as MCF-7 . For instance, compounds derived from imidazo[1,5-a]pyridine have been identified as inhibitors of tubulin polymerization and phosphodiesterase 10A, which are crucial targets in cancer treatment .
- Tuberculosis Treatment : A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MIC) that were significantly lower than those of existing treatments . This highlights the potential of imidazo[1,5-a]pyridine derivatives in combating drug-resistant strains of tuberculosis.
- Indoleamine 2,3-Dioxygenase Inhibitors : Some substituted imidazo[1,5-a]pyridines have been identified as effective inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression .
Materials Science
The unique optical properties of imidazo[1,5-a]pyridine derivatives make them suitable for various applications in materials science:
- Optoelectronic Devices : These compounds exhibit luminescent characteristics that can be harnessed for use in sensors and emitters for confocal microscopy and imaging technologies. Their versatility allows for modifications that enhance their electrochemical behaviors and biocompatibility .
- Sensors : The ability to manipulate the optical characteristics of these compounds positions them as promising candidates for sensor development. Their responsiveness to environmental changes can be leveraged in designing advanced sensing materials .
Synthetic Applications
Imidazo[1,5-a]pyridine-5-carbonitrile serves as a valuable building block in organic synthesis:
- Synthesis of Functionalized Derivatives : Recent methodologies have focused on the cyclocondensation and cycloaddition reactions involving imidazo[1,5-a]pyridine to create a library of functionalized compounds. These synthetic strategies have been optimized to yield high purity and efficiency in producing desired derivatives from readily available starting materials .
- C–H Functionalization : Innovative approaches have been developed for the functionalization of C–H bonds in imidazo[1,5-a]pyridines without the need for metal catalysts. This method enhances the scope of chemical transformations possible with this compound while maintaining environmental sustainability through metal-free processes .
Case Study 1: Anticancer Activity
A study evaluated various imidazo[1,5-a]pyridine derivatives against breast cancer cell lines. Compounds were synthesized using a straightforward two-step process that resulted in high yields. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents.
Case Study 2: Tuberculosis Inhibition
In a screening program against Mycobacterium tuberculosis, several imidazo[1,2-a]pyridine derivatives were found to possess MIC values below 0.006 μM. Notably, one compound surpassed the efficacy of existing treatments by tenfold against resistant strains.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA receptor agonist, influencing neurotransmission in the central nervous system. Additionally, it can inhibit enzymes involved in various metabolic pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Features:
- Synthesis : The compound is typically synthesized via cyclization reactions involving pyridine derivatives and imidazole precursors. Catalysts such as POCl₃ or HCl are employed to facilitate ring closure and functionalization .
- Applications : Derivatives of imidazo[1,5-a]pyridine-5-carbonitrile exhibit significant biological activities, including cysteine protease inhibition (e.g., papain, cathepsin B) and antibacterial properties against Gram-positive bacteria like Staphylococcus aureus .
Comparison with Structurally Similar Compounds
The following section compares this compound with analogous heterocyclic compounds, focusing on structural variations, synthesis, and functional properties.
Structural and Functional Differences
Table 1: Comparative Analysis of this compound and Analogues
*From : 5-[3-(4-Benzyl-1-piperidinyl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile.
Key Observations:
Core Structure: this compound and 5-bromoimidazo[1,5-a]pyridine-3-carbaldehyde share the same fused imidazo-pyridine backbone. In contrast, pyrido[1,2-a]benzimidazole-4-carbonitrile incorporates a benzimidazole ring, which enhances aromaticity and steric bulk . Imidazo[1,5-c]pyrimidinones feature a pyrimidinone ring, altering electronic properties and hydrogen-bonding capacity .
Functional Groups: The cyano group (-CN) in this compound contributes to dipole interactions in enzyme binding, as demonstrated in cysteine protease inhibition studies . The bromo (-Br) and aldehyde (-CHO) groups in 5-bromoimidazo[1,5-a]pyridine-3-carbaldehyde make it a reactive intermediate for cross-coupling reactions or further derivatization .
No bioactivity data is available for imidazo[1,5-c]pyrimidinones, suggesting a need for further pharmacological evaluation .
Biological Activity
Imidazo[1,5-a]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with a nitrile group at the 5-position. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
Biological Activities
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies suggest that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds derived from this scaffold have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Research indicates that this compound may inhibit viral replication. In vitro studies have demonstrated activity against viruses such as influenza and HIV .
- Anticancer Effects : Several derivatives of imidazo[1,5-a]pyridine have been evaluated for their cytotoxicity against cancer cell lines. For example, compounds 5d and 5l showed significant cytotoxic activity with GI50 values ranging from 0.43 to 14.9 μM against various human tumor cell lines. These compounds induced apoptosis and arrested the cell cycle at the G2/M phase .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as a non-competitive inhibitor of insulin-regulated aminopeptidase (IRAP), which is implicated in cognitive functions. The best-performing inhibitors from a screening campaign exhibited an IC50 value of 1.0 µM .
- GABA Receptor Modulation : It is suggested that this compound may act as a GABA receptor agonist, influencing neurotransmission within the central nervous system .
Table 1: Summary of Biological Activities
Notable Research Findings
- Cytotoxicity Studies : A study on imidazo[1,5-a]pyridine-benzimidazole hybrids revealed significant cytotoxic effects against a panel of sixty human tumor cell lines, highlighting the potential for developing new anticancer therapies .
- Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds can induce apoptosis through multiple pathways, including mitochondrial membrane potential disruption and ROS generation .
- Structural Activity Relationship (SAR) : The SAR studies indicate that modifications on the imidazo[1,5-a]pyridine scaffold can enhance its biological properties, suggesting avenues for further drug development .
Q & A
Q. What methodologies validate the biological activity of novel this compound derivatives?
- Methodological Answer : Use enzyme-linked assays (e.g., kinase inhibition) with positive controls (staurosporine) and IC₅₀ determinations. For CNS-targeting derivatives, employ blood-brain barrier (BBB) permeability assays (PAMPA-BBB) . Cross-correlate computational ADMET predictions (SwissADME) with experimental hepatocyte stability data to prioritize candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
